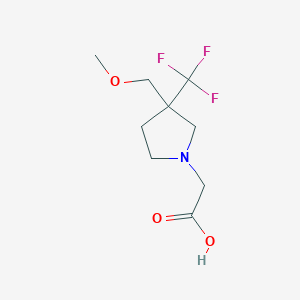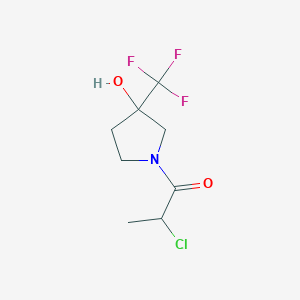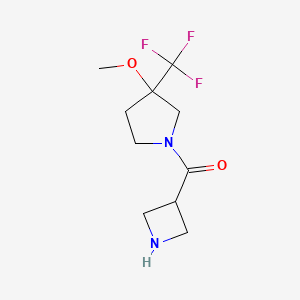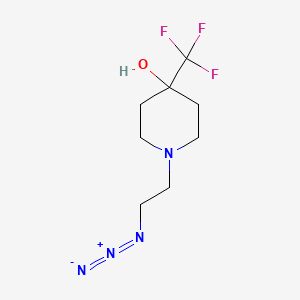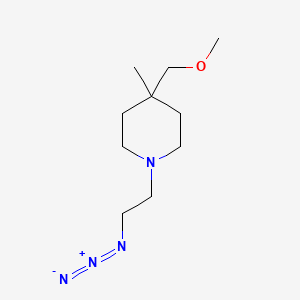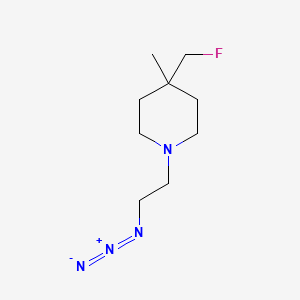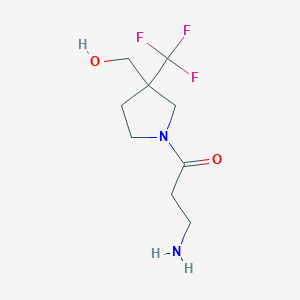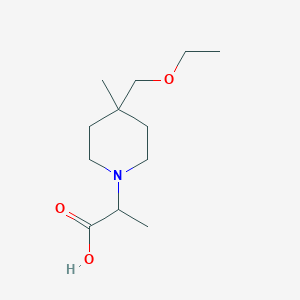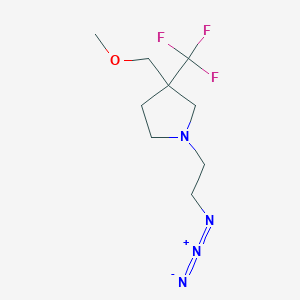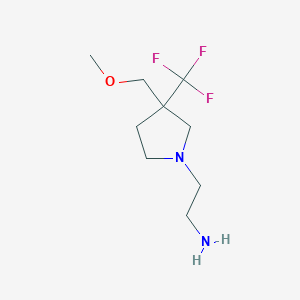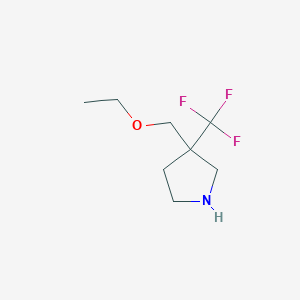
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine
Vue d'ensemble
Description
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine (EMTP) is an organic compound that is used in a variety of applications in the scientific research field. It is a versatile compound that is used in the synthesis of other compounds, as a reagent in reactions, and as a tool to study chemical and biochemical processes. EMTP is a widely available chemical that is relatively inexpensive and easy to obtain.
Applications De Recherche Scientifique
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine is a versatile compound that has a variety of applications in scientific research. It is used as a reagent in organic synthesis and as a tool to study chemical and biochemical processes. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine has been used to study the mechanism of action of enzymes, and has been used to study the structure and function of proteins. Additionally, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine has been used in the study of cellular metabolism and the regulation of gene expression.
Mécanisme D'action
The mechanism of action of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine is not yet fully understood. It is believed that 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine binds to certain proteins, resulting in a conformational change that alters the activity of the protein. This conformational change can result in either an increase or decrease in the activity of the target protein. Additionally, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine may interact with other molecules in the cell, resulting in changes in the expression of certain genes or the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine are not yet fully understood. In laboratory studies, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine has been shown to affect the activity of enzymes, gene expression, and cellular metabolism. In animal studies, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine has been shown to affect the activity of enzymes, gene expression, and the development of certain organs. However, the exact effects of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine on humans are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine is a widely available and relatively inexpensive compound that is easy to obtain. It is also a versatile compound that can be used in a variety of laboratory experiments. However, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine is a relatively reactive compound and can react with other molecules in the laboratory, resulting in the formation of unwanted side products. Additionally, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine can be toxic if inhaled or ingested and should be handled with care.
Orientations Futures
The potential future directions of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine are numerous. Further research is needed to better understand the mechanism of action of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine and its effects on biochemical and physiological processes. Additionally, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine could be used in the development of new pharmaceuticals, pesticides, and other compounds. Furthermore, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine could be used to study the structure and function of proteins and to study the regulation of gene expression. Finally, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine could be used in the development of new materials such as polymers and dyes.
Propriétés
IUPAC Name |
3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c1-2-13-6-7(8(9,10)11)3-4-12-5-7/h12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOUKYVZDIMOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCNC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



